molecular formula C21H21N3O2S B3477236 3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide

3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B3477236
M. Wt: 379.5 g/mol
InChI Key: MORKNXSVCZVVOJ-JLHYYAGUSA-N
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Description

The compound “3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide” is an organic compound. It contains a benzyl group (a phenyl ring attached to a CH2 group), an isopropyl group (a carbon with two attached methyl groups), and a thiadiazole ring (a five-membered ring with two nitrogen atoms and one sulfur atom). The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent groups. The presence of the aromatic phenyl ring, the thiadiazole ring, and the isopropyl group would all contribute to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would all depend on the specific arrangement and bonding of its constituent groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s hard to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical or biological properties, it could be the subject of further study .

properties

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15(2)20-23-24-21(27-20)22-19(25)13-10-16-8-11-18(12-9-16)26-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,22,24,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORKNXSVCZVVOJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 4
3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 5
3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide

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